molecular formula C15H10BrClN2 B2515817 N-(3-bromophenyl)-8-chloroquinolin-4-amine CAS No. 955294-77-6

N-(3-bromophenyl)-8-chloroquinolin-4-amine

Cat. No.: B2515817
CAS No.: 955294-77-6
M. Wt: 333.61
InChI Key: AJVCUBRFHQZNTO-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-8-chloroquinolin-4-amine: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and chlorine atoms in the structure of this compound adds to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-8-chloroquinolin-4-amine typically involves the reaction of 8-chloroquinoline with 3-bromoaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated synthesis and purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3-bromophenyl)-8-chloroquinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield brominated derivatives, while nucleophilic substitution with hydroxide ions can result in the formation of hydroxylated products.

Scientific Research Applications

Chemistry: N-(3-bromophenyl)-8-chloroquinolin-4-amine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: The compound has shown promise in biological and medicinal research due to its potential anticancer, antimicrobial, and antiviral activities. Studies have demonstrated its ability to inhibit the growth of cancer cells and pathogens, making it a candidate for further investigation as a therapeutic agent .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-8-chloroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Comparison: N-(3-bromophenyl)-8-chloroquinolin-4-amine is unique due to the presence of both bromine and chlorine atoms, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-(3-bromophenyl)-8-chloroquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2/c16-10-3-1-4-11(9-10)19-14-7-8-18-15-12(14)5-2-6-13(15)17/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVCUBRFHQZNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=C3C=CC=C(C3=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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